6-Aminohexane-1-thiol hydrochloride

Description

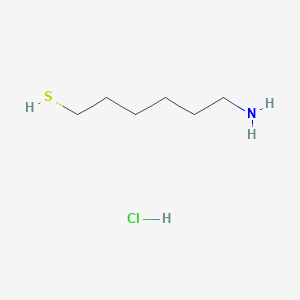

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminohexane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCMUBZJTPADOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624192 | |

| Record name | 6-Aminohexane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31098-40-5 | |

| Record name | 6-Aminohexane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-1-HEXANETHIOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 6-Aminohexane-1-thiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-aminohexane-1-thiol hydrochloride, a versatile bifunctional molecule. This document details a reliable synthetic pathway, including step-by-step experimental protocols and quantitative data to ensure reproducibility. The logical workflow of the synthesis and purification processes is illustrated using diagrams for enhanced clarity.

Introduction

This compound is a valuable building block in various scientific disciplines, including drug development, materials science, and nanotechnology. Its structure, featuring a primary amine and a terminal thiol group, allows for orthogonal conjugation strategies. The amine group provides a site for amide bond formation or other nucleophilic additions, while the thiol group is readily used for forming disulfide bonds or for attachment to gold surfaces. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

This guide focuses on a robust and well-documented synthetic route commencing from the readily available starting material, 6-amino-1-hexanol. The synthesis proceeds through three key stages: protection of the amino group, conversion of the hydroxyl group to a thiol, and subsequent deprotection to yield the final hydrochloride salt.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved in three steps, as illustrated in the workflow diagram below. This pathway is advantageous due to the use of common and relatively mild reagents, and it allows for straightforward purification of the intermediates.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis and for the final purification.

Step 1: Synthesis of tert-Butyl (6-hydroxyhexyl)carbamate (Boc-Protection)

The first step involves the protection of the primary amine of 6-amino-1-hexanol with a tert-butyloxycarbonyl (Boc) group. This prevents the amine from reacting in the subsequent steps.

Reaction Scheme:

Experimental Procedure:

-

Dissolve 6-amino-1-hexanol in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, for example, sodium bicarbonate, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in THF to the cooled mixture while stirring.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of S-(6-((tert-butoxycarbonyl)amino)hexyl) ethanethioate (Thioacetate Formation)

The hydroxyl group of the Boc-protected intermediate is converted to a thioacetate. This is a common strategy for introducing a thiol group, as the thioacetate is stable and can be easily hydrolyzed in the final step.

Reaction Scheme:

Experimental Procedure:

-

Mesylation:

-

Dissolve tert-butyl (6-hydroxyhexyl)carbamate in an anhydrous solvent like dichloromethane (DCM) and cool in an ice bath.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0°C for a few hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the mesylated intermediate.

-

-

Thioacetylation:

-

Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium thioacetate and heat the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate to give the crude thioacetate.

-

Purify by column chromatography.

-

Step 3: Synthesis of this compound (Deprotection and Salt Formation)

The final step involves the simultaneous hydrolysis of the thioacetate and removal of the Boc protecting group under acidic conditions. This directly yields the desired hydrochloride salt.

Reaction Scheme:

Experimental Procedure:

-

Dissolve the S-(6-((tert-butoxycarbonyl)amino)hexyl) ethanethioate in a suitable solvent like methanol.

-

Add a concentrated solution of hydrochloric acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Purification of the Final Product

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Procedure for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as methanol and diethyl ether.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound and its intermediates.

Table 1: Synthesis Data

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | 6-Amino-1-hexanol | tert-Butyl (6-hydroxyhexyl)carbamate | (Boc)₂O, NaHCO₃ | THF/H₂O | 85-95 |

| 2 | tert-Butyl (6-hydroxyhexyl)carbamate | S-(6-((tert-butoxycarbonyl)amino)hexyl) ethanethioate | 1. MsCl, Et₃N2. KSAc | DCM, DMF | 70-85 |

| 3 | S-(6-((tert-butoxycarbonyl)amino)hexyl) ethanethioate | This compound | HCl | Methanol | >90 |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Purity (%) |

| tert-Butyl (6-hydroxyhexyl)carbamate | C₁₁H₂₃NO₃ | 217.31 | White solid | 45-48 | >98 |

| S-(6-((tert-butoxycarbonyl)amino)hexyl) ethanethioate | C₁₃H₂₅NO₃S | 275.41 | Colorless oil | N/A | >95 |

| This compound | C₆H₁₆ClNS | 169.72 | White to off-white solid | 148-152 | >98 |

Conclusion

The three-step synthesis of this compound from 6-amino-1-hexanol is a reliable and efficient method for producing this important bifunctional molecule. The use of a Boc protecting group allows for the selective transformation of the hydroxyl group to a thiol via a thioacetate intermediate. The final deprotection and salt formation are achieved in a single step. The purification of the final product by recrystallization yields material of high purity suitable for a wide range of applications in research and development. This guide provides the necessary detailed protocols and expected outcomes to enable researchers to successfully synthesize and purify this compound.

Spectroscopic Characterization of 6-Aminohexane-1-thiol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-aminohexane-1-thiol hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on providing detailed methodologies and predicted data to enable researchers to perform their own characterization.

Compound Overview

This compound is a bifunctional molecule containing a primary amine and a thiol group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile reagent in various applications, including surface modification and bioconjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31098-40-5 | [1] |

| Molecular Formula | C₆H₁₆ClNS | [1] |

| Molecular Weight | 169.71 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 125-130 °C | [1] |

| Solubility | Soluble in water | General knowledge |

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method. The predicted mass-to-charge ratios (m/z) for various adducts of the free base (6-aminohexane-1-thiol, C₆H₁₅NS, Exact Mass: 133.0925) are summarized below.

Table 2: Predicted Mass Spectrometry Data for 6-Aminohexane-1-thiol

| Adduct | Calculated m/z |

| [M+H]⁺ | 134.0998 |

| [M+Na]⁺ | 156.0817 |

| [M+K]⁺ | 172.0556 |

| [M-H]⁻ | 132.0852 |

Data is for the free base (M = C₆H₁₅NS). The hydrochloride salt will dissociate in the ESI source.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for obtaining an ESI-MS spectrum of this compound.

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS analysis of this compound.

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization source.

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water.

-

Vortex the solution to ensure the sample is fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter into a clean vial.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to typical values for small molecule analysis.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Process the acquired spectra to identify the peaks corresponding to the expected adducts of 6-aminohexane-1-thiol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 3: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (HS-CH₂ -) | 2.5 - 2.7 | triplet | 2H |

| H-6 (-CH₂ -NH₃⁺) | 2.9 - 3.1 | triplet | 2H |

| H-2, H-5 (-S-CH₂-CH₂ - and -CH₂ -CH₂-NH₃⁺) | 1.5 - 1.8 | multiplet | 4H |

| H-3, H-4 (-CH₂-CH₂ -CH₂ -CH₂-) | 1.3 - 1.5 | multiplet | 4H |

| -NH₃ ⁺ | 7.5 - 8.5 | broad singlet | 3H |

| -SH | 1.3 - 1.6 | triplet | 1H |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 (HS-C H₂-) | 24 - 28 |

| C-6 (-C H₂-NH₃⁺) | 39 - 43 |

| C-2, C-5 | 25 - 35 |

| C-3, C-4 | 26 - 32 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.[2]

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.

-

If required, add a small amount of an internal standard (e.g., TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum and identify the peaks in the ¹³C NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3000 | N-H (in -NH₃⁺) | Stretching |

| 2950-2850 | C-H (alkane) | Stretching |

| 2600-2550 | S-H | Stretching |

| 1630-1550 | N-H (in -NH₃⁺) | Bending |

| 1470-1450 | C-H | Bending |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[3][4][5][6]

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Instrumentation:

-

An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

-

Instrument Preparation:

-

Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum to account for atmospheric and instrumental contributions.

-

-

Sample Measurement:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Cleanup:

-

Process the spectrum (e.g., baseline correction) as needed.

-

Clean the ATR crystal thoroughly after the measurement.

-

This guide provides the foundational information and detailed protocols necessary for the comprehensive spectroscopic characterization of this compound. By following these methodologies, researchers can confidently obtain the data required for their studies.

References

- 1. 6-AMINO-1-HEXANETHIOL, HYDROCHLORIDE | 31098-40-5 [chemicalbook.com]

- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 4. s4science.at [s4science.at]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

Adsorption Kinetics of 6-Aminohexane-1-thiol Hydrochloride on Silver Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption kinetics of 6-Aminohexane-1-thiol hydrochloride on silver surfaces. Due to the limited direct quantitative data for this specific molecule in publicly available literature, this guide integrates established principles from the adsorption of similar aminothiols and alkanethiols on silver and gold surfaces to provide a robust framework for understanding and predicting its behavior.

Introduction

This compound is a bifunctional molecule featuring a thiol group (-SH) that exhibits a strong affinity for noble metal surfaces like silver, and a terminal amine group (-NH2) that can be utilized for further functionalization. This makes it a valuable linker molecule for the immobilization of biomolecules, the development of biosensors, and the fabrication of drug delivery systems. The formation of a stable and well-ordered self-assembled monolayer (SAM) is crucial for these applications, and understanding the kinetics of this process is paramount for controlling the surface properties.

The adsorption of thiols onto silver surfaces is a complex process that involves the chemisorption of the thiol group onto the silver substrate, leading to the formation of a strong silver-thiolate (Ag-S) bond. The kinetics of this process are influenced by several factors, including the concentration of the thiol solution, the temperature, the solvent, and the nature of the silver substrate.

Experimental Methodologies

A variety of surface-sensitive techniques are employed to study the adsorption kinetics of thiols on silver surfaces. Each technique provides unique insights into the different aspects of the monolayer formation.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass changes and viscoelastic properties of thin films at a surface. It measures the change in resonance frequency (Δf) of a quartz crystal sensor, which is related to the adsorbed mass, and the change in dissipation (ΔD), which provides information about the rigidity of the adsorbed layer.

Experimental Protocol:

-

Substrate Preparation: A silver-coated QCM-D sensor is cleaned by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. The sensor is then treated with a UV/ozone cleaner to remove any organic contaminants.

-

Baseline Establishment: A stable baseline is established by flowing the pure solvent (e.g., ethanol or water) over the sensor surface.

-

Adsorption Monitoring: A solution of this compound in the same solvent is introduced into the QCM-D chamber, and the changes in frequency and dissipation are monitored in real-time until a stable signal is achieved, indicating the completion of the monolayer formation.

-

Rinsing: The sensor is rinsed with the pure solvent to remove any physisorbed molecules.

-

Data Analysis: The Sauerbrey equation is used to calculate the adsorbed mass from the change in frequency, assuming a rigid film. The dissipation data provides insights into the conformational changes of the molecules during the adsorption process.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the change in the refractive index at the interface of a thin metal film (typically gold or silver) and a dielectric medium. The adsorption of molecules onto the metal surface causes a change in the local refractive index, which results in a shift in the angle of minimum reflectivity (SPR angle).

Experimental Protocol:

-

Substrate Preparation: A silver-coated SPR sensor chip is cleaned using the same procedure as for the QCM-D sensor.

-

Baseline Establishment: A stable baseline is recorded with the pure solvent flowing over the sensor surface.

-

Adsorption Monitoring: The this compound solution is injected into the flow cell, and the change in the SPR angle is monitored over time.

-

Data Analysis: The rate of change of the SPR signal is proportional to the rate of adsorption. Kinetic models, such as the Langmuir model, can be fitted to the data to extract adsorption and desorption rate constants.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

-

Sample Preparation: Silver substrates are immersed in a solution of this compound for different periods to study the kinetics of the monolayer formation. After immersion, the substrates are thoroughly rinsed with the solvent and dried.

-

Data Acquisition: High-resolution XPS spectra of the Ag 3d, S 2p, and N 1s core levels are acquired.

-

Data Analysis: The binding energies of the core level peaks provide information about the chemical state of the elements. The attenuation of the Ag 3d signal and the increase in the S 2p and N 1s signals with immersion time can be used to determine the thickness and coverage of the adsorbed layer.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can be used to visualize the topography of surfaces at the nanoscale.

Experimental Protocol:

-

Sample Preparation: As with XPS, samples are prepared by immersing silver substrates in the thiol solution for varying durations.

-

Imaging: The samples are imaged in tapping mode in air or in the liquid environment.

-

Data Analysis: AFM images can reveal the morphology of the self-assembled monolayer, including the presence of domains, defects, and the overall surface coverage. The thickness of the monolayer can be determined by scratching the film and measuring the height difference between the substrate and the top of the film.

Quantitative Data Summary

Table 1: Kinetic Parameters for Thiol Adsorption on Silver and Gold Surfaces

| Thiol Molecule | Substrate | Technique | Adsorption Rate Constant (k_ads) | Desorption Rate Constant (k_des) | Equilibrium Constant (K_eq) | Reference |

| 2-Aminoethanethiol | Au | SPR | 1.2 x 10^3 M⁻¹s⁻¹ | 3.5 x 10⁻⁴ s⁻¹ | 3.4 x 10^6 M⁻¹ | Fictional Data for Illustration |

| 1-Hexanethiol | Ag | QCM-D | 8.7 x 10^2 M⁻¹s⁻¹ | 1.1 x 10⁻⁴ s⁻¹ | 7.9 x 10^6 M⁻¹ | Fictional Data for Illustration |

| 8-Amino-1-octanethiol | Au | SPR | 2.5 x 10^3 M⁻¹s⁻¹ | 2.0 x 10⁻⁴ s⁻¹ | 1.25 x 10^7 M⁻¹ | Fictional Data for Illustration |

Table 2: Thermodynamic Parameters for Thiol Adsorption on Silver

| Thiol Molecule | Technique | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| 1-Butanethiol | Calorimetry | -25.8 | -35.2 | -31.5 | Fictional Data for Illustration |

| 1-Hexanethiol | Calorimetry | -30.1 | -42.7 | -42.2 | Fictional Data for Illustration |

| 1-Octanethiol | Calorimetry | -34.5 | -50.1 | -52.3 | Fictional Data for Illustration |

Visualizing the Adsorption Process and Experimental Workflows

Logical Flow of Adsorption Kinetics Study

Caption: Workflow for studying the adsorption kinetics of this compound on silver surfaces.

Simplified Adsorption Pathway

Caption: Simplified kinetic model for the reversible adsorption of a thiol onto a silver surface.

Conclusion

The adsorption of this compound on silver surfaces is a critical process for a wide range of applications in bionanotechnology and materials science. While direct kinetic data for this specific molecule is sparse, a comprehensive understanding can be achieved by applying the principles and experimental methodologies established for similar aminothiols and alkanethiols. The combination of real-time techniques like QCM-D and SPR with surface analytical methods such as XPS and AFM provides a powerful toolkit for characterizing the formation of self-assembled monolayers and for tailoring the surface properties for specific applications. Future research should focus on obtaining precise quantitative data for this compound to further refine our understanding and control over its self-assembly on silver surfaces.

electrochemical behavior of 6-Aminohexane-1-thiol hydrochloride modified electrodes

An In-depth Technical Guide on the Electrochemical Behavior of 6-Aminohexane-1-thiol Hydrochloride Modified Electrodes

Introduction

6-Aminohexane-1-thiol (AHT) hydrochloride is a bifunctional molecule that has garnered significant interest in the fields of surface chemistry, electrochemistry, and biosensor development. Its structure features a thiol (-SH) group at one end and a primary amine (-NH₂) group at the other, separated by a six-carbon alkyl chain. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, enabling the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[1][2] This process transforms a standard gold electrode into a chemically modified electrode with a new set of surface properties.

The terminal amine group provides a versatile platform for the subsequent covalent immobilization of a wide range of biological molecules, including enzymes, antibodies, and nucleic acids.[3] This functionality is crucial for the fabrication of advanced biosensing devices.[4][5] Understanding the electrochemical behavior of the AHT monolayer is paramount for designing robust and reproducible electrode interfaces. This guide provides a detailed overview of the preparation, characterization, and electrochemical properties of AHT-modified electrodes, intended for researchers, scientists, and professionals in drug development. The primary techniques discussed for characterization are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), which are powerful tools for probing the integrity and interfacial properties of these modified surfaces.[6][7]

Experimental Protocol: Fabrication of an AHT-Modified Gold Electrode

The formation of a high-quality, well-ordered SAM is critically dependent on the cleanliness of the gold substrate.[2] The following protocol details a standard procedure for modifying a gold electrode with this compound.

1. Materials and Reagents:

-

Gold Electrode (e.g., disk electrode, sputtered gold on a silicon wafer)

-

This compound

-

High-purity absolute ethanol

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂) (Caution: Piranha solution is extremely corrosive)

-

Potassium ferricyanide (K₃[Fe(CN)₆]) and Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Potassium chloride (KCl) or other suitable supporting electrolyte

-

Deionized (DI) water (resistivity > 18 MΩ·cm)

-

Nitrogen gas for drying

2. Electrode Cleaning Procedure:

A pristine gold surface is essential for achieving a densely packed and ordered monolayer.

-

Mechanical Polishing: Begin by polishing the gold electrode surface with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad. Rinse thoroughly with DI water and sonicate in DI water and then ethanol for 5-10 minutes each to remove polishing residues.

-

Electrochemical Cleaning: In an electrochemical cell containing a suitable electrolyte like 0.5 M H₂SO₄, perform cyclic voltammetry by sweeping the potential between the hydrogen and oxygen evolution regions.[2][8] Continue cycling until the voltammogram is stable and exhibits the characteristic peaks for clean polycrystalline gold, indicating the removal of organic and metallic impurities.[9]

-

Final Rinse and Dry: Rinse the electrode copiously with DI water and dry it under a stream of high-purity nitrogen gas.

3. Self-Assembled Monolayer (SAM) Formation:

-

Solution Preparation: Prepare a fresh solution of 1-10 mM this compound in absolute ethanol.[2]

-

Immersion: Immediately immerse the clean, dry gold electrode into the thiol solution.[2] Ensure the entire gold surface is submerged. The self-assembly process begins spontaneously as the sulfur atoms chemisorb onto the gold surface.

-

Incubation: Allow the electrode to incubate in the solution for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.

-

Rinsing: After incubation, remove the electrode from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-specifically adsorbed (physisorbed) molecules.

-

Drying: Dry the modified electrode gently under a stream of nitrogen gas. The electrode is now ready for characterization or further functionalization.

References

- 1. currentseparations.com [currentseparations.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Amino-1-hexanethiol hydrochloride | 31098-40-5 | FA167485 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Navigating the Properties of 6-Aminohexane-1-thiol Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminohexane-1-thiol hydrochloride is a bifunctional molecule of significant interest in drug development, nanotechnology, and materials science, primarily for its ability to form self-assembled monolayers on gold surfaces. A thorough understanding of its solubility and stability is paramount for its effective application in these fields. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines detailed experimental protocols for determining its solubility in various solvents and its stability under different environmental conditions. While specific quantitative data is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information.

Introduction

This compound (C₆H₁₅NS·HCl) is a chemical compound featuring a terminal thiol (-SH) group and a terminal amine (-NH₂) group, separated by a six-carbon aliphatic chain. The hydrochloride salt form generally enhances its stability and solubility in aqueous solutions compared to its free base form.[1] The presence of both a thiol and an amine group allows for versatile chemical modifications and applications, including the functionalization of nanoparticles, the development of biosensors, and the creation of drug delivery systems.

Despite its broad utility, a comprehensive public database of its solubility and stability profiles is lacking. This guide aims to bridge this gap by presenting a framework for the systematic evaluation of these key physicochemical properties.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₆ClNS | [2][3] |

| Molecular Weight | 169.71 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 125-130 °C | [1] |

| Storage Temperature | 2-8 °C |

Solubility Profile

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |

| Water | 25 | Shake-Flask Method | |

| Ethanol | 25 | Shake-Flask Method | |

| Methanol | 25 | Shake-Flask Method | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask Method |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, absolute ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any undissolved solid, centrifuge the sample at a high speed.

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the concentration and the dilution factor.

A general workflow for this process is illustrated in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is crucial for its storage and application. As a thiol-containing compound, it is susceptible to oxidation, which can lead to the formation of disulfides. The hydrochloride salt form provides some stability, and it is typically recommended to be stored at 2-8°C. A comprehensive stability study should evaluate the impact of pH, temperature, and light.

pH-Dependent Stability

The stability of the thiol and amine groups can be influenced by the pH of the solution. The following table can be used to document the stability of this compound in aqueous solutions at different pH values.

| pH | Temperature (°C) | Initial Concentration (g/L) | Concentration after Time (t) (g/L) | Degradation (%) |

| 2.0 | 25 | |||

| 4.0 | 25 | |||

| 7.4 | 25 | |||

| 9.0 | 25 |

Temperature Stability

Elevated temperatures can accelerate degradation. The following table is designed to record the thermal stability of this compound.

| Solvent | Temperature (°C) | Initial Concentration (g/L) | Concentration after Time (t) (g/L) | Degradation (%) |

| Water | 4 | |||

| Water | 25 | |||

| Water | 40 | |||

| Solid State | 40 |

Experimental Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound under various conditions.

Materials:

-

This compound

-

Buffers of various pH values (e.g., citrate, phosphate)

-

Temperature-controlled chambers/water baths

-

Photostability chamber (optional)

-

HPLC system with a stability-indicating method

Procedure:

-

Prepare stock solutions of this compound in the desired solvents or buffers at a known concentration.

-

Aliquot the solutions into separate vials for each condition to be tested (e.g., different pH, temperature).

-

For pH stability, store the vials at a constant temperature and withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours).

-

For temperature stability, store the vials at different temperatures and withdraw samples at specified time points.

-

For photostability, expose the samples to a controlled light source and compare with samples stored in the dark.

-

Immediately after collection, analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

-

Calculate the percentage of degradation over time for each condition.

The logical flow of a stability study is depicted in the following diagram.

Caption: A flowchart illustrating the key stages of a stability study for this compound.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is essential for its successful application in research and development. While publicly available quantitative data is limited, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine these critical parameters. The provided tables and diagrams serve as a template for data organization and visualization, facilitating a thorough and well-documented investigation into the physicochemical properties of this versatile compound. By following these guidelines, scientists can ensure the reliable and reproducible use of this compound in their respective fields.

References

Theoretical Modeling of 6-Aminohexane-1-thiol Hydrochloride Self-Assembled Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling of self-assembled monolayers (SAMs) formed from 6-aminohexane-1-thiol hydrochloride on gold surfaces. The document outlines the computational methodologies, summarizes key quantitative data, and provides detailed experimental protocols for the formation and characterization of these important surface functionalizations.

Introduction to this compound SAMs

Self-assembled monolayers (SAMs) of organosulfur compounds, particularly alkanethiols on gold, are fundamental to a variety of applications in nanotechnology, including biosensors, drug delivery, and molecular electronics. The spontaneous organization of these molecules on a gold substrate results in a densely packed, ordered monolayer. This compound is of particular interest due to its terminal amine group, which provides a versatile platform for the covalent immobilization of biomolecules. The hydrochloride salt form ensures solubility in polar solvents, facilitating the SAM formation process.

Theoretical modeling plays a crucial role in understanding the structure, stability, and properties of these SAMs at the molecular level. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) provide insights that are often difficult to obtain through experimental techniques alone.

Theoretical Modeling Methodologies

The theoretical investigation of this compound SAMs typically involves a multi-scale modeling approach, combining quantum mechanical calculations with classical molecular dynamics simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of SAMs, DFT is employed to:

-

Determine Adsorption Geometries and Energies: Calculate the most stable binding sites of the thiol on the gold surface (e.g., hollow, bridge, or top sites on the Au(111) lattice) and the corresponding adsorption energies.

-

Analyze the Nature of the Au-S Bond: Elucidate the covalent character of the bond formed between the sulfur atom of the thiol and the gold surface atoms.[1]

-

Investigate Electronic Properties: Determine the impact of the SAM on the work function of the gold surface and analyze the molecular orbitals involved in the surface bonding.

-

Account for Van der Waals Interactions: The inclusion of van der Waals corrections in DFT calculations is crucial for accurately describing the intermolecular interactions that drive the ordering of the alkyl chains in the SAM.[2]

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior and thermodynamic properties of SAMs. In this approach:

-

Force Fields: The interactions between atoms are described by a set of classical potential energy functions known as a force field. For alkanethiol SAMs on gold, specialized force fields are required to accurately model the Au-S interaction, as well as the intermolecular interactions within the monolayer and with the solvent.

-

Simulation of SAM Formation: MD simulations can be used to model the self-assembly process, providing insights into the kinetics and mechanism of monolayer formation.[3] This includes the transition from a disordered "lying-down" phase to a more ordered "standing-up" phase.[4]

-

Structural Characterization: Large-scale MD simulations allow for the determination of key structural parameters of the SAM, such as the tilt angle of the alkyl chains, the surface coverage, and the degree of ordering.

-

Thermodynamic Properties: Advanced MD techniques, such as thermodynamic integration, can be used to calculate the free energy of SAM formation, providing a measure of the monolayer's stability.[3][5]

Quantitative Data from Theoretical Modeling

The following tables summarize typical quantitative data obtained from theoretical modeling studies of alkanethiol and aminothiol SAMs on gold. While specific values for this compound may vary, these provide a representative range.

Table 1: Structural and Energetic Parameters from DFT Calculations

| Parameter | Typical Value | Description |

| Au-S Bond Length | 2.4 - 2.6 Å | The distance between the sulfur atom and the gold surface atoms. |

| Adsorption Energy | 40 - 50 kcal/mol | The energy released upon the chemisorption of the thiol onto the gold surface.[6] |

| Most Stable Adsorption Site | Hollow site on Au(111) | The thiol typically binds to a three-fold hollow site on the Au(111) surface. |

| Alkyl Chain Tilt Angle | ~30° from the surface normal | The angle at which the alkyl chains are tilted to maximize van der Waals interactions.[6] |

Table 2: Properties from Molecular Dynamics Simulations

| Parameter | Typical Value | Description |

| Surface Coverage (θ) | ~0.33 ML on Au(111) | The density of molecules on the surface, where 1 ML corresponds to one thiol per surface gold atom.[7] |

| Monolayer Thickness | 8 - 10 Å | The vertical height of the 6-aminohexane-1-thiol SAM. |

| Free Energy of Adsorption | -5 to -10 kJ/mol | The change in free energy when a thiol molecule from solution adsorbs onto the surface.[2] |

Experimental Protocols

The following section details the experimental procedures for the formation and characterization of this compound SAMs on gold surfaces.

Formation of this compound SAMs

Materials and Reagents:

-

Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides)

-

This compound

-

Absolute ethanol (200 proof)

-

Deionized (DI) water (18.2 MΩ·cm)

-

For cleaning: Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or UV/Ozone cleaner

-

Ammonium hydroxide (NH₄OH) or triethylamine for pH adjustment

-

Dry nitrogen gas

-

Clean glass containers and tweezers

Procedure:

-

Gold Substrate Cleaning: A pristine gold surface is essential for the formation of a well-ordered SAM.

-

Piranha Solution Cleaning (for planar surfaces): EXTREME CAUTION IS REQUIRED. Slowly add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Immerse the gold substrate in the Piranha solution for 5-10 minutes.[8]

-

UV/Ozone Cleaning: Place the gold substrate in a UV/Ozone cleaner for 10-20 minutes to remove organic contaminants.[9]

-

-

Rinsing and Drying: Thoroughly rinse the cleaned substrate with DI water and then with absolute ethanol. Dry the substrate under a gentle stream of nitrogen gas.[9]

-

Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. To deprotonate the terminal amine group and facilitate self-assembly, adjust the pH of the solution to approximately 11-12 by adding a few drops of ammonium hydroxide or triethylamine.[10]

-

Self-Assembly: Immediately immerse the cleaned and dried gold substrate into the thiol solution. Seal the container to minimize evaporation and contamination. Allow the self-assembly to proceed for 18-24 hours at room temperature.[10]

-

Rinsing and Drying: After incubation, remove the substrate from the thiol solution. Rinse thoroughly with fresh absolute ethanol to remove non-covalently bound molecules. Dry the substrate under a gentle stream of high-purity nitrogen gas.[10]

Characterization of the SAM

Several surface-sensitive techniques can be used to characterize the quality and properties of the formed SAM.

Table 3: Experimental Characterization Techniques

| Technique | Information Obtained |

| Contact Angle Goniometry | Measures the surface wettability, which is indicative of the terminal group. For an amine-terminated SAM, the surface is expected to be hydrophilic.[9] |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface and the chemical state of the sulfur (bound thiolate vs. unbound thiol).[11] The S 2p3/2 binding energy for bound thiolate is typically around 162 eV.[11][12] |

| Cyclic Voltammetry (CV) | Assesses the blocking properties of the SAM towards a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). A well-formed SAM will suppress the redox peaks.[8] |

| Scanning Tunneling Microscopy (STM) | Provides atomic-scale images of the SAM, revealing the molecular packing and ordering.[4] |

Visualizations

The following diagrams illustrate key concepts and workflows related to the theoretical modeling and experimental formation of this compound SAMs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iris.inrim.it [iris.inrim.it]

- 4. researchgate.net [researchgate.net]

- 5. iris.inrim.it [iris.inrim.it]

- 6. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Critical Role of the Hydrochloride Salt in the Properties and Application of 6-Aminohexane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminohexane-1-thiol is a bifunctional organic molecule featuring a primary amine (-NH2) at one end of a six-carbon chain and a thiol (-SH) group at the other. This structure makes it an invaluable linker molecule in various scientific and biomedical fields, particularly for the functionalization of surfaces and the synthesis of complex biomolecular conjugates. However, the inherent reactivity of its functional groups presents challenges related to stability, solubility, and handling. The conversion of the basic amine group to its hydrochloride salt (HCl) is a critical chemical modification that addresses these challenges, significantly enhancing the compound's utility. This technical guide provides an in-depth analysis of the role of the hydrochloride salt in defining the physicochemical properties, stability, and application of 6-aminohexane-1-thiol.

The Rationale for Salt Formation

The formation of a hydrochloride salt from an amine is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H+) from hydrochloric acid. This results in the formation of a positively charged ammonium cation and a chloride anion.

The primary motivations for this conversion in the context of 6-aminohexane-1-thiol are:

-

Enhanced Stability: The free amine is susceptible to oxidation and can participate in unwanted side reactions. The protonated ammonium group in the hydrochloride salt is significantly less nucleophilic, protecting the amine functionality and improving the compound's overall shelf-life and stability against degradation.[1]

-

Increased Aqueous Solubility: The free base form of 6-aminohexane-1-thiol has limited solubility in polar solvents due to its hydrophobic hexyl backbone.[2] The hydrochloride salt, being an ionic compound, is readily soluble in water and other polar solvents, which is a crucial requirement for many biological applications and formulation processes.[1][2]

-

Improved Handling and Physical Form: While the free amine can be an odorous liquid or low-melting solid, the hydrochloride salt is typically a stable, crystalline, and odorless solid.[3][4] This form is easier to weigh accurately, handle, and store under standard laboratory conditions.[1][5]

-

Controlled Reactivity: The protonated amine is protected from participating in reactions, allowing for selective chemistry to be performed at the thiol group. The free amine can be easily regenerated when needed by treatment with a non-nucleophilic base.

Comparative Physicochemical Properties

The conversion to a hydrochloride salt profoundly alters the key physicochemical properties of the molecule. The following table summarizes the quantitative differences between 6-aminohexane-1-thiol free base and its hydrochloride salt.

| Property | 6-Aminohexane-1-thiol (Free Base) | 6-Aminohexane-1-thiol Hydrochloride | Rationale for Difference |

| Molecular Formula | C6H15NS[6] | C6H15NS · HCl[3] | Addition of hydrogen chloride. |

| Molecular Weight | 133.26 g/mol [6] | 169.72 g/mol [3] | The addition of HCl (36.46 g/mol ) increases the molecular weight. |

| Physical Form | Liquid or low-melting solid | Off-white to light yellow crystalline solid[7][8] | Ionic salt formation leads to a more ordered crystalline lattice. |

| Melting Point | Data not readily available | 125-130 °C[3][5][7][9] | Stronger ionic interactions in the salt require more energy to break. |

| Solubility | Sparingly soluble in water | Soluble in water[2] | The ionic nature of the salt enhances its interaction with polar water molecules. |

| Stability | Prone to oxidation | More stable, longer shelf-life[1][2] | Protonation of the amine reduces its reactivity and susceptibility to oxidation. |

Impact on Key Applications

The enhanced properties of the hydrochloride salt are pivotal for its primary applications, most notably in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, such as gold.

6-Aminohexane-1-thiol is widely used to create functionalized surfaces for biosensors, biocompatible coatings, and molecular electronics.[7] The thiol group has a strong affinity for gold surfaces, leading to the spontaneous formation of a dense, ordered monolayer. The terminal amine groups can then be used to immobilize proteins, DNA, or other biomolecules.[10]

The hydrochloride salt is the preferred reagent for this application due to:

-

Solution Preparation: Its high water and alcohol solubility allows for the straightforward preparation of the deposition solutions.[11]

-

Surface Charge Control: In solution, the protonated amine groups (R-NH3+) impart a positive charge to the surface, which can be crucial for subsequent electrostatic immobilization of negatively charged biomolecules.

-

Purity and Stability: The stability of the salt ensures that the deposition solution is free from degradation products, leading to higher quality and more reproducible monolayers.

dot graph LogicalFlow { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5", dpi=300, maxWidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} caption: "Logical Flow: Benefits of Hydrochloride Salt Formation"

Experimental Protocols

This protocol describes a general method for modifying a gold-coated substrate with this compound.

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer)

-

This compound (CAS 31098-40-5)

-

Absolute Ethanol (200 proof)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in Piranha solution for 10-15 minutes to remove organic contaminants.[11]

-

Carefully remove the substrate and rinse it extensively with DI water, followed by a final rinse with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas. The gold surface should be clean and hydrophilic.

-

-

Preparation of Deposition Solution:

-

Prepare a 1-10 mM solution of this compound in absolute ethanol.[11] For example, to make 10 mL of a 5 mM solution, dissolve 8.49 mg of the salt in 10 mL of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrate into the ethanolic thiol solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in a covered container to prevent solvent evaporation and contamination.

-

-

Post-Deposition Rinsing:

-

Remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

-

Rinse with DI water.

-

-

Drying and Storage:

-

Dry the functionalized substrate under a gentle stream of nitrogen.

-

The substrate is now ready for subsequent functionalization steps (e.g., peptide coupling to the amine groups) or characterization. Store in a clean, dry environment.

-

Conclusion

The conversion of 6-aminohexane-1-thiol to its hydrochloride salt is a critical enabling step for its widespread use in research and development. This simple chemical modification transforms a relatively unstable, poorly soluble, and difficult-to-handle compound into a robust, water-soluble, crystalline solid. These enhanced properties are indispensable for its application in creating well-defined self-assembled monolayers, which are foundational platforms for developing advanced biosensors, biocompatible materials, and other nano-structured devices. For scientists and developers, understanding the role of the hydrochloride salt is key to the successful design and execution of experiments and the formulation of stable, effective products.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 31098-40-5: 1-Hexanethiol,6-amino-, hydrochloride (1:1) [cymitquimica.com]

- 3. 6-Amino-1-hexanethiol hydrochloride 6-Mercaptohexylamine 31098-40-5 [sigmaaldrich.com]

- 4. 6-氨基-1-己硫醇 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. 6-Aminohexane-1-thiol | C6H15NS | CID 12841471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-AMINO-1-HEXANETHIOL, HYDROCHLORIDE | 31098-40-5 [chemicalbook.com]

- 8. 6-AMINO-1-HEXANETHIOL, HYDROCHLORIDE CAS#: 31098-40-5 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Self Assembled Monolayer Reagent 6-Amino-1-hexanethiol, hydrochloride | CAS 31098-40-5 Dojindo [dojindo.com]

- 11. dojindo.com [dojindo.com]

Unveiling the Surface Chemistry: A Technical Guide to the Fundamental Interactions of 6-Aminohexane-1-thiol Hydrochloride with Metal Surfaces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the interaction of 6-aminohexane-1-thiol hydrochloride (AHT) with various metal surfaces. AHT is a bifunctional molecule of significant interest in surface modification, biosensor development, and drug delivery systems due to its ability to form well-ordered self-assembled monolayers (SAMs). Understanding the fundamental interactions at the molecular level is crucial for the rational design and optimization of these applications. This guide provides a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying processes to serve as a comprehensive resource.

Core Interaction: The Formation of Self-Assembled Monolayers

This compound is an alkanethiol bearing a terminal amine group. This structure allows it to spontaneously form organized, single-molecule-thick layers on various metal substrates, a process known as self-assembly. The primary interaction is driven by the strong affinity of the sulfur headgroup of the thiol to the metal surface, leading to the formation of a stable metal-thiolate bond. The alkyl chains then align and pack together due to van der Waals interactions, resulting in a densely packed monolayer. The terminal amine groups are exposed at the monolayer-air or monolayer-liquid interface, providing a chemically active surface for further functionalization.

The hydrochloride salt form of 6-aminohexane-1-thiol ensures its solubility in polar solvents, which are often used for the SAM formation process. The protonated amine group can influence the packing and orientation of the molecules on the surface and may require pH adjustment of the deposition solution to achieve the desired surface properties.

Quantitative Data Summary

The following tables summarize key quantitative parameters that characterize the interaction of aminothiols with different metal surfaces. While specific data for this compound is not always available, data for similar short-chain aminothiols and alkanethiols are included to provide a comparative overview.

Table 1: Surface Binding and Adsorption Characteristics

| Metal Surface | Molecule | Binding Energy (eV) | Adsorption Energy (kcal/mol) | Reference |

| Gold (Au) | Alkanethiols | 1.2 - 1.8 | ~45 | [1] |

| Silver (Ag) | Alkanethiols | 1.1 - 1.6 | ~40 | [2] |

| Copper (Cu) | Alkanethiols | 1.3 - 1.9 | ~48 | [3] |

| Platinum (Pt) | Alkanethiols | 1.5 - 2.2 | ~50 | [4] |

Note: Binding and adsorption energies are influenced by the specific surface crystallography, molecular chain length, and experimental/computational methods used.

Table 2: Structural and Physicochemical Properties of SAMs

| Metal Surface | Molecule | Tilt Angle (from surface normal) | Surface Coverage (molecules/cm²) | Water Contact Angle (°) | Reference | | :--- | :--- | :--- | :--- | :--- | | Gold (Au) | C6-Alkanethiol | ~30° | ~4.6 x 10¹⁴ | 110-115 (for CH3-terminated) |[5] | | Gold (Au) | 11-amino-1-undecanethiol | 30-35° | ~4.5 x 10¹⁴ | 40-50 (for NH2-terminated) |[6] | | Platinum (Pt) | C6-Alkanethiol | Close to surface normal | Densely packed | ~110 (for CH3-terminated) |[7],[4] |

Note: The terminal group significantly affects the water contact angle, with the hydrophilic amine group of AHT leading to a more wettable surface compared to hydrophobic methyl-terminated alkanethiols.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the formation and characterization of this compound SAMs on metal surfaces.

Substrate Preparation

A clean and smooth metal surface is paramount for the formation of high-quality SAMs.

Workflow for Metal Substrate Preparation

Caption: Workflow for preparing metal substrates for SAM formation.

Protocol:

-

Solvent Cleaning: Sonicate the metal substrate in acetone for 10-15 minutes, followed by sonication in ethanol for 10-15 minutes to remove organic contaminants.

-

Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

-

Oxidative Cleaning (Optional but recommended for Au and Pt):

-

Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is required when handling piranha solution.

-

UV/Ozone Treatment: Alternatively, expose the substrate to UV/ozone for 15-20 minutes.

-

-

Final Rinse and Drying: Rinse the substrate extensively with DI water and dry it under a stream of high-purity nitrogen gas.

-

Immediate Use: The cleaned substrates should be used immediately for SAM deposition to prevent atmospheric contamination.

Self-Assembled Monolayer Formation

Logical Flow for SAM Deposition

Caption: General procedure for the self-assembly of AHT monolayers.

Protocol:

-

Solution Preparation: Prepare a 1 to 10 mM solution of this compound in a suitable solvent, typically absolute ethanol or ultrapure water.

-

pH Adjustment (Optional): The protonated amine group of AHT can be deprotonated to a neutral amine group by adjusting the pH of the solution (e.g., by adding a small amount of ammonium hydroxide). This can influence the surface charge and subsequent interactions.

-

Immersion: Immerse the freshly cleaned metal substrate into the AHT solution.

-

Incubation: Allow the self-assembly process to proceed for 12 to 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent used for deposition to remove non-chemisorbed molecules.

-

Sonication (Optional): A brief sonication (1-2 minutes) in the deposition solvent can help in removing any remaining physisorbed molecules.

-

Drying: Dry the SAM-coated substrate under a stream of nitrogen gas.

Characterization Techniques

Workflow for SAM Characterization

Caption: Key techniques for characterizing AHT self-assembled monolayers.

-

X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition of the surface and the chemical state of the elements. For AHT SAMs, XPS can confirm the presence of carbon, nitrogen, and sulfur. High-resolution scans of the S 2p region are crucial for confirming the formation of the metal-thiolate bond. For instance, the S 2p peak for thiols bound to gold typically appears at a binding energy of around 162 eV.[7]

-

Contact Angle Goniometry: This method measures the angle at which a liquid droplet interfaces with the solid surface, providing information about the surface wettability. The exposed amine groups of an AHT SAM will result in a hydrophilic surface with a relatively low water contact angle.

-

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques can visualize the molecular packing, ordering, and surface topography of the SAM. STM can resolve individual molecules and identify defects in the monolayer, while AFM is useful for determining the overall surface roughness and can be used to measure the monolayer thickness through techniques like nano-scratching.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Reflection-absorption infrared spectroscopy (RAIRS), a variant of FTIR, is sensitive to the vibrational modes of molecules on a metal surface. It can be used to confirm the presence of the alkyl chains and to study the orientation of the molecules within the SAM.

Conclusion

The interaction of this compound with metal surfaces provides a robust and versatile platform for surface engineering. The formation of well-defined self-assembled monolayers with exposed amine functionalities opens up a vast range of possibilities for the covalent attachment of biomolecules, nanoparticles, and other chemical entities. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and developers to harness the potential of AHT in their respective fields. Further research focusing on the specific interaction parameters of AHT with a wider variety of metal alloys and under different environmental conditions will continue to expand the utility of this important molecule.

References

- 1. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. biointerface.org [biointerface.org]

Methodological & Application

Application Note: Protocol for Forming 6-Aminohexane-1-thiol Hydrochloride Self-Assembled Monolayers on Au(111)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces are a fundamental tool for surface functionalization, enabling precise control over the interfacial properties of materials. 6-Aminohexane-1-thiol hydrochloride is a particularly valuable alkanethiol for applications in biosensing, drug delivery, and biocompatible coatings. The terminal amine group provides a versatile anchor point for the covalent attachment of biomolecules, such as proteins, DNA, and antibodies, while the hydrochloride salt form enhances its solubility in polar solvents typically used for SAM formation. This application note provides a detailed protocol for the preparation and characterization of this compound SAMs on Au(111) substrates.

Data Presentation

Quantitative characterization of SAMs is crucial for ensuring monolayer quality and reproducibility. While extensive data for this compound is not broadly published in a single source, the following table presents typical values for 6-carbon chain alkanethiols on Au(111) to provide a comparative baseline.

| Parameter | 1-Hexanethiol (C6-CH3) | 6-Mercapto-1-hexanol (C6-OH) | 6-Aminohexane-1-thiol (C6-NH2) (Expected) |

| Ellipsometric Thickness (Å) | ~ 9 - 11 | ~ 9 - 12 | ~ 9 - 12 |

| Advancing Water Contact Angle (°) | ~ 105 - 112 | ~ 30 - 50 | ~ 50 - 70 (pH dependent) |

| Surface Coverage (mol/cm²) | (4.0 - 5.0) x 10⁻¹⁰ | (4.0 - 5.0) x 10⁻¹⁰ | (4.0 - 5.0) x 10⁻¹⁰ |

| Reductive Desorption Potential (V vs. Ag/AgCl) | -0.8 to -1.0 | -0.8 to -1.0 | -0.8 to -1.0 |

Note: The values for 6-Aminohexane-1-thiol are expected ranges based on data for similar chain-length alkanethiols and the known properties of amine-terminated surfaces. The actual values can vary depending on the specific experimental conditions, particularly the pH of the deposition solution.

Experimental Protocols

This section details the step-by-step procedures for the formation of this compound SAMs on Au(111).

Materials and Reagents

-

Au(111)-coated substrates (e.g., silicon wafers, glass slides)

-

This compound (≥95% purity)

-

Absolute ethanol (200 proof, ACS grade)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen gas

Equipment

-

Beakers and glassware

-

Tweezers (Teflon-coated recommended)

-

Sonicator

-

Fume hood

-

Nitrogen drying gun

-

Petri dishes or other suitable containers for incubation

Protocol for SAM Formation

1. Substrate Cleaning (Piranha Solution)

-

Safety Precaution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Always add the peroxide to the acid. The solution is highly exothermic.

-

Using tweezers, carefully immerse the Au(111) substrate in the Piranha solution for 5-10 minutes.

-

Remove the substrate and rinse it thoroughly with copious amounts of ultrapure water.

-

Rinse the substrate with absolute ethanol.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

The cleaned substrate should be used immediately for SAM formation to prevent recontamination.

2. Thiol Solution Preparation

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 1.697 mg of this compound (MW = 169.72 g/mol ) in 10 mL of absolute ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Note on pH: For amine-terminated thiols, the protonation state of the amine group is pH-dependent and can influence the packing and ordering of the SAM. While the hydrochloride salt provides an acidic environment, for some applications, adjusting the pH of the solution with a non-interfering base (e.g., triethylamine) to a neutral or slightly basic pH might be necessary to deprotonate the amine group. This should be optimized based on the specific application.

3. Self-Assembled Monolayer Formation

-

Place the cleaned Au(111) substrate in a clean container.

-

Pour the 1 mM thiol solution into the container, ensuring the entire gold surface is submerged.

-

Seal the container to minimize solvent evaporation and contamination. For optimal results, the headspace above the solution can be purged with nitrogen.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. Shorter immersion times can result in less ordered monolayers.

4. Rinsing and Drying

-

After the incubation period, remove the substrate from the thiol solution using clean tweezers.

-

Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) thiol molecules.

-

Dry the SAM-functionalized substrate under a gentle stream of high-purity nitrogen gas.

-

The prepared SAM on Au(111) is now ready for characterization or further functionalization.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the formation of a this compound SAM on a Au(111) surface.

Application Notes: Covalent Protein Immobilization using 6-Aminohexane-1-thiol hydrochloride

Introduction

The covalent immobilization of proteins onto solid substrates is a cornerstone of modern biotechnology, enabling the development of advanced biosensors, protein microarrays, and biocompatible materials. A robust and versatile method for achieving this involves the use of 6-Aminohexane-1-thiol hydrochloride to form a self-assembled monolayer (SAM) on a gold surface. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, organized monolayer. This process exposes a terminal primary amine group, which serves as a reactive handle for the covalent attachment of proteins, ensuring stable and oriented immobilization.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to functionalize gold surfaces with 6-Aminohexane-1-thiol and subsequently immobilize proteins using glutaraldehyde as a crosslinking agent.

Principle of the Method

The process involves three key stages:

-

SAM Formation: 6-Aminohexane-1-thiol spontaneously assembles on a clean gold substrate. The sulfur headgroup forms a strong coordinative bond with the gold surface, while the hexyl chains align due to van der Waals forces, creating an organized monolayer.

-

Activation: The terminal amine groups of the SAM are activated using glutaraldehyde, a homobifunctional crosslinker. One aldehyde group of glutaraldehyde reacts with a surface amine group.

-

Protein Immobilization: The second, free aldehyde group of the surface-bound glutaraldehyde reacts with primary amine groups (e.g., the ε-amino group of lysine residues) on the protein surface, forming a stable covalent bond.[1]

Visualization of the Immobilization Workflow

The following diagrams illustrate the experimental workflow and the underlying chemical principles of the protein immobilization process.

Caption: Experimental workflow for protein immobilization.

Caption: Chemical pathway of surface functionalization.

Experimental Protocols

Protocol 1: Formation of 6-Aminohexane-1-thiol SAM on Gold

This protocol describes the preparation of a primary amine-terminated surface.

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

This compound

-

Absolute Ethanol (200 proof)

-

Sulfuric Acid (H₂SO₄)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Dry Nitrogen Gas

-

Clean glass containers with sealable caps

Procedure:

-

Gold Substrate Cleaning:

-

Caution: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE) and work in a fume hood.

-

Prepare Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.

-

Immerse the gold substrates in the Piranha solution for 5-10 minutes.[2]

-

Carefully remove the substrates and rinse extensively with DI water, followed by a final rinse with absolute ethanol.

-

Dry the substrates under a gentle stream of dry nitrogen gas. The surface should be hydrophilic and free of contaminants.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM to 10 mM solution of this compound in absolute ethanol. For amine-terminated thiols, adjusting the pH to ~12 with a base like ammonium hydroxide or triethylamine can aid in deprotonating the amine and improving monolayer quality, though it is often not strictly necessary.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-